molecular formula C11H10N6O B2899827 6-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one CAS No. 1202977-88-5

6-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one

Cat. No.: B2899827
CAS No.: 1202977-88-5
M. Wt: 242.242
InChI Key: GDNIPTDWROQATQ-UHFFFAOYSA-N
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Description

6-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one is a useful research compound. Its molecular formula is C11H10N6O and its molecular weight is 242.242. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds in the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine class have been used as energetic materials , suggesting that they may interact with chemical or physical processes to release energy.

Mode of Action

Compounds in the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine class are known for their insensitivity towards external stimuli and good detonation performance . This suggests that the compound may interact with its targets to release energy in a controlled manner.

Pharmacokinetics

Similar compounds in the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine class are known for their excellent thermal stability , which may impact their bioavailability.

Result of Action

Similar compounds in the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine class are known for their excellent detonation performance , suggesting that the compound may cause significant changes at the molecular and cellular level when it interacts with its targets.

Action Environment

Similar compounds in the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine class are known for their excellent thermal stability , suggesting that they may be stable and effective in a wide range of environmental conditions.

Properties

IUPAC Name

3-anilino-6-methyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O/c1-7-9(18)13-11-15-14-10(17(11)16-7)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,14)(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNIPTDWROQATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=C2NC3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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